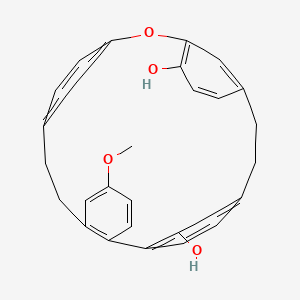

Riccardin A

描述

Historical Context of Riccardin A Discovery and Isolation

The discovery of this compound is rooted in the phytochemical investigation of liverworts (Marchantiophyta), a division of non-vascular plants known to be a rich source of unique secondary metabolites, including bibenzyls and bisbibenzyls. nih.govwikipedia.orgwikidata.orgashdin.comnih.gov this compound was first discovered in 1983 by Asakawa and coworkers, closely following the identification of marchantin A in 1982. nih.govwikidata.org This discovery was a key moment in the study of liverwort chemistry, highlighting the presence of macrocyclic bisbibenzyl structures in these plants. This compound was isolated from the liverwort species Riccardia multifida. wikidata.orgnih.gov The isolation and characterization of such compounds are typically achieved using various spectroscopic techniques. nih.gov

Classification and Structural Features within Macrocyclic Bisbibenzyl Natural Products

This compound is classified as a macrocyclic bisbibenzyl. nih.govwikidata.orgashdin.comnih.govwikipedia.org Bisbibenzyls are a group of phenolic natural products characterized by the presence of four aromatic rings, essentially formed by the dimerization of two bibenzyl units. nih.govwikidata.org Macrocyclic bisbibenzyls, as the name suggests, feature a cyclic structural arrangement. wikidata.orgashdin.comwikipedia.org

The chemical formula for this compound is C29H26O4. nih.govnih.gov Structural analysis, including 1H NMR spectroscopy and X-ray crystallography of derivatives, has been instrumental in elucidating its complex architecture. nih.gov The structure of this compound includes four benzylic methylene (B1212753) groups, a methoxyl group, and two phenolic hydroxyl groups. nih.gov Spectroscopic data, such as the 1H NMR spectrum, can reveal characteristic shielding effects on certain protons due to the spatial arrangement of the aromatic rings, providing insights into the molecule's three-dimensional structure. nih.gov The presence of ether linkages is also a feature of the riccardin structure. nih.gov

Significance of this compound in Natural Product Chemistry and Chemical Biology Research

This compound and other bisbibenzyls are considered unique signature molecules of liverworts, making them valuable chemotaxonomic markers for the study of liverwort classification and evolution. nih.govwikidata.orgnih.gov Beyond their chemotaxonomic importance, macrocyclic bisbibenzyls, including those of the riccardin type, have attracted significant attention in chemical biology due to their diverse and interesting biological activities. wikipedia.orgashdin.comnih.gov

Research has indicated that riccardin-type bisbibenzyls can exhibit cytotoxic activity against certain cancer cell lines. nih.govwikipedia.org Related compounds like Riccardin C, for instance, have been identified as specific agonists of nuclear liver X receptors (LXRs) and mediators of lipid metabolism. Furthermore, bisbibenzyls from liverworts have demonstrated antifungal and antibacterial properties. wikipedia.orgashdin.comnih.govnih.gov Other reported biological activities associated with this class of compounds include anti-inflammatory, antioxidant, and antitrypanosomal effects. ashdin.comnih.gov The complex structures and varied biological profiles of riccardins and other macrocyclic bisbibenzyls make them compelling targets for total synthesis studies, which aim to provide access to these compounds for further biological evaluation and to explore structure-activity relationships. Studies on derivatives, such as those of riccardin D, have explored their potential in targeting specific cellular pathways, like lysosomal-mediated cell death in cancer cells.

Structure

3D Structure

属性

分子式 |

C29H26O4 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC 名称 |

5-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol |

InChI |

InChI=1S/C29H26O4/c1-32-24-12-14-25-22(18-24)9-4-19-5-10-23(11-6-19)33-29-17-21(8-15-27(29)30)3-2-20-7-13-26(25)28(31)16-20/h5-8,10-18,30-31H,2-4,9H2,1H3 |

InChI 键 |

DXBKBLARMLPGND-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C(CC2)C=C5)C=C3)O |

同义词 |

riccardin A |

产品来源 |

United States |

Biosynthetic Pathways and Natural Occurrence of Riccardin a

Identification of Riccardin A from Bryophytes and Other Natural Sources

This compound was first identified from the liverwort Riccardia multifida in 1983. mdpi.com Liverworts (Marchantiophyta) are recognized as rich sources of both cyclic and acyclic bisbibenzyls, which are relatively rare in the plant kingdom. researchgate.net These compounds are considered chemical markers for liverworts. researchgate.net Besides Riccardia multifida, other liverwort species, such as Marchantia polymorpha, have been reported to contain riccardin-type compounds, including riccardin C, riccardin D, riccardin H, and isoriccardin C. mdpi.com Although less common, the presence of bisbibenzyls, including riccardin C, has also been noted in higher plants like Primula macrocalyx. researchgate.net

Proposed Biosynthetic Routes to Bisbibenzyls Precursors

Bisbibenzyls, including this compound, are biosynthesized via the phenylpropanoid pathway, which is also involved in the synthesis of flavonoids. oup.comoup.com The synthesis of marchantin-type bisbibenzyls, which share a common biosynthetic origin with riccardin-type compounds, is thought to begin with phenylalanine. oup.comoup.com Phenylalanine is converted to cinnamic acid through the action of phenylalanine ammonia (B1221849) lyase (PAL). oup.comoup.com Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H), followed by a reduction to dihydro-p-coumaric acid. oup.comoup.com

A key precursor for macrocyclic bisbibenzyl synthesis in liverworts is lunularic acid. researchgate.netnih.gov Lunularic acid is synthesized from dihydro-p-coumaroyl-coenzyme A and malonyl-CoA through the action of stilbenecarboxylate synthase 1 (STCS1) and polyketide reductase (PKR). nih.govresearchgate.net Lunularin (B1675449) is another compound that is widespread in thalloid liverworts and is also considered a potential precursor for riccardin family members. nih.gov The dimerization of lunularic acid or lunularin is proposed to lead to the formation of bisbibenzyls. researchgate.netnih.gov

Enzymatic Steps and Genetic Determinants in this compound Biosynthesis (Hypothetical/Inferred)

While the precise enzymatic steps and genetic determinants specifically for this compound biosynthesis are not fully elucidated, research on bisbibenzyl biosynthesis in liverworts provides insights into the likely mechanisms. The pathway involves enzymes characteristic of the phenylpropanoid route, such as PAL and C4H. oup.comoup.com Stilbenecarboxylate synthase (STCS) and polyketide reductase (PKR) are crucial enzymes involved in the synthesis of lunularic acid, a key precursor for bisbibenzyls. nih.govresearchgate.net

Transcription factors, particularly basic helix–loop–helix (bHLH) proteins, have been implicated in regulating bisbibenzyl biosynthesis in liverworts like Plagiochasma appendiculatum. oup.comoup.com Overexpression of a bHLH gene homolog (PabHLH) in P. appendiculatum callus was shown to enhance the accumulation of bisbibenzyls. oup.com R2R3-MYB transcription factors have also been reported to regulate the biosynthesis of bisbibenzyl acids and other phenolics in Marchantia polymorpha. researchgate.net This suggests that the production of these compounds is under complex genetic control involving multiple regulatory elements.

Factors Influencing this compound Production in Natural Systems

The production of secondary metabolites in plants, including bisbibenzyls in bryophytes, can be influenced by various environmental factors. While specific studies on factors affecting this compound production are limited in the provided search results, general factors known to influence plant secondary metabolism include light, temperature, water availability, humidity, and nutrient availability. oregonstate.edurothamsted.ac.ukmdpi.com

Research on Marchantia polymorpha indicates that environmental factors like UV light can trigger the synthesis of certain phenolic compounds, including auronidin, which is related to the phenylpropanoid pathway. researchgate.net Additionally, nutrient deprivation has been shown to affect auronidin synthesis in M. polymorpha. researchgate.net Abscisic acid (ABA) has also been shown to play a significant role in inducing bisbibenzyl biosynthesis in M. polymorpha, potentially conferring tolerance against UV-C irradiation. researchgate.net These findings suggest that environmental stimuli and plant hormones can modulate the production of bisbibenzyls in liverworts. The specific species and even the origin of the plant material can lead to chemical variability in the types and amounts of bisbibenzyls produced. mdpi.compreprints.org

Chemical Synthesis and Structural Modification of Riccardin a and Its Analogues

Strategies for Total Synthesis of Riccardin A and Related Bisbibenzyls

Total synthesis approaches for this compound and related bisbibenzyls often involve the coupling of smaller, functionalized aromatic fragments followed by a key macrocyclization step. rsc.orgsoton.ac.uk

Key Macrocyclization Methodologies

Macrocyclization is a critical step in the synthesis of these compounds, requiring careful control to favor intramolecular cyclization over intermolecular polymerization. Several coupling methodologies have been employed for this purpose:

Wittig Reaction: The Wittig olefination has been utilized for the synthesis of macrocyclic bisbibenzyls, including the formation of rings linking aromatic units. researchgate.netsoton.ac.ukacs.orgsoton.ac.uk This reaction is well-understood and can provide good chemical yields, and its irreversible nature makes it amenable to high dilution techniques to promote macrocyclization. acs.org In some syntheses, an intramolecular Wittig reaction has been the key step for macrocycle construction. soton.ac.uksoton.ac.ukdoi.org

Suzuki Coupling: Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has been employed in the synthesis of bisbibenzyls. researchgate.netbeilstein-journals.orgnih.gov It can be used to link aromatic fragments and has been featured in one-pot synthetic strategies for riccardin C. researchgate.netnii.ac.jp An intramolecular Suzuki-Miyaura coupling has also been reported as a key macrocyclization step in the synthesis of riccardin C. researchgate.net

Sonogashira Coupling: Sonogashira coupling, another palladium-catalyzed cross-coupling reaction, is useful for forming carbon-carbon triple bonds between sp and sp2 hybridized carbon centers. This methodology has been applied in the synthesis of bisbibenzyl frameworks, allowing for the introduction of two-carbon aryl bridges. researchgate.netbeilstein-journals.orgd-nb.infosemanticscholar.org It has been used in conjunction with Suzuki coupling in one-pot approaches to construct the core of riccardin C. researchgate.netnii.ac.jp

Corey-Seebach Coupling: The Corey-Seebach reaction, which involves the umpolung of an aldehyde or ketone carbon using a dithiane, has been demonstrated as a strategy for macrocyclization in the synthesis of riccardin C. soton.ac.uksoton.ac.ukresearchgate.netnih.govresearchgate.netmdpi.com This approach, while potentially providing rapid access to the core structure, has been noted as being relatively rare in the context of macrocyclic ring closure. researchgate.netresearchgate.net

Other Coupling Reactions: Other coupling reactions have also been explored in the synthesis of macrocyclic bisbibenzyls. These include Heck reactions, often used to connect key fragments, and Ullmann ether synthesis for forming diaryl ether linkages. rsc.orgsoton.ac.uksoton.ac.uknih.govscholaris.ca Nickel-mediated cross-coupling reactions have also been employed to install strained biaryl linkages. soton.ac.uksoton.ac.uk

Convergent and One-Pot Synthetic Approaches

Convergent Synthesis: This strategy involves synthesizing several key fragments independently and then coupling them in a later stage to form the final molecule. rsc.orgwikipedia.orgsemanticscholar.orguniurb.itsemanticscholar.org This can be more efficient than a linear synthesis, where the yield decreases with each step. wikipedia.orguniurb.it Convergent schemes have been employed in the total synthesis of this compound and riccardin B. rsc.orgsemanticscholar.org

One-Pot Synthesis: One-pot reactions involve conducting multiple chemical transformations in a single reaction vessel without isolating intermediate products. researchgate.netnii.ac.jprsc.orgresearchgate.net This approach can reduce reagent consumption, minimize waste, and expedite the synthetic process by eliminating the need for work-up and purification of intermediates. nii.ac.jp A one-pot tandem coupling method involving Sonogashira and Suzuki couplings has been developed for the formal total synthesis of riccardin C. researchgate.netnii.ac.jp

Design and Synthesis of this compound Derivatives and Analogues

Structural modification of this compound and related bisbibenzyls is undertaken to explore their structure-activity relationships and potentially develop compounds with improved biological properties. nih.gov

Structural Diversification Strategies

Various strategies are used to introduce structural diversity into the riccardin framework:

O-methylation: Methylation of hydroxyl groups is a common modification in natural products and their synthetic analogues. researchgate.netdntb.gov.uaresearchgate.net O-methylated derivatives of this compound and other bisbibenzyls have been synthesized. rsc.orgsemanticscholar.orgtitech.ac.jpresearchgate.net

Nitrogen-Containing Modifications: The introduction of nitrogen-containing functionalities can alter the properties and biological activity of bisbibenzyls. Novel nitrogen-containing macrocyclic bisbibenzyl derivatives have been designed and synthesized to evaluate their biological activities. researchgate.netnih.gov For example, aminomethylated derivatives of bisbibenzyls like marchantin C, riccardin D, and plagiochin E have been synthesized. nih.gov

Halogenation: Halogen atoms, such as bromine, can be introduced into the aromatic rings of bisbibenzyls. researchgate.netnih.govnih.govekb.eg Brominated derivatives of bisbibenzyls have been synthesized and shown to exhibit potent antiproliferative and antibacterial activities, sometimes exceeding that of the parent compounds. nih.govnih.gov

Structure Activity Relationship Sar Studies of Riccardin a Analogues

Elucidation of Essential Structural Motifs for Biological Activity

The core structure of Riccardin A, a macrocyclic bis(bibenzyl), provides the scaffold upon which its biological activity is based. Research into related bis(bibenzyl) compounds, such as Riccardin C, has shed light on the structural motifs critical for activity. Studies on Riccardin C derivatives as anti-MRSA agents indicated that the number and position of phenolic hydroxyl groups are primary determinants of anti-MRSA activity. researchgate.net While the macrocyclic bis(bibenzyl) structure itself appears important for certain activities, such as bactericidal effects against Staphylococcus aureus, fragment compounds lacking the macrocycle showed only weak bacteriostatic activity. researchgate.net This suggests that the intact macrocyclic ring structure is an essential motif for the full spectrum of some biological activities.

Further studies on Riccardin C and its O-methylated derivatives, including this compound, highlighted the indispensable role of phenolic hydroxyl groups for specific interactions, such as the activation of the LXRα receptor. researchgate.net A preliminary SAR study on O-methylated riccardins indicated that the three phenolic hydroxyl groups present in Riccardin C were essential for binding to the LXRα receptor. researchgate.net This suggests that the presence and location of these hydroxyl groups are critical structural motifs for this particular activity.

While direct detailed information specifically on this compound's essential structural motifs is less prevalent in the provided search results compared to Riccardin C, the close structural relationship between these bis(bibenzyls allows for inferences regarding the importance of the macrocyclic core and phenolic hydroxyls. The synthesis of this compound and other analogues often involves building this core structure and introducing variations to study their effects. nih.gov

Impact of Functional Group Modifications on Preclinical Efficacy

Modifications to the functional groups of this compound and its analogues have been explored to understand their impact on preclinical efficacy. The synthesis of various derivatives allows for the systematic investigation of how changes in specific parts of the molecule affect its biological activity. For instance, the synthesis of O-methylated derivatives of Riccardin C (which include this compound) demonstrated that methylation of the phenolic hydroxyl groups significantly impacts their ability to activate LXRα, indicating the importance of free hydroxyl groups for this activity. researchgate.net

In the context of anti-MRSA activity, SAR studies on Riccardin C derivatives revealed that while the number of phenolic hydroxyl groups was important, the position was less critical in that specific series of compounds. doi.org However, the minimum essential structure for this anti-MRSA activity appeared to be a 2-phenoxyphenol (B1197348) part, suggesting that even smaller fragments retaining key functional groups can retain some level of activity, albeit with potentially different mechanisms (bacteriostatic vs. bactericidal). researchgate.netdoi.org

The preclinical evaluation of synthesized analogues is a key part of SAR studies. For example, the synthesis and biological evaluation of tetrandrine (B1684364) analogues, another class of bisbenzylisoquinoline alkaloids, demonstrated how structural modifications, such as altering or removing methoxy (B1213986) groups, impacted their antiproliferative and chemoresistance reversing activity in cancer cells. nih.gov While this example is not directly about this compound, it illustrates the general approach in preclinical SAR studies where functional group modifications are made and the resulting compounds are tested in biological assays to determine the effect on efficacy. muni.czunibo.itnih.gov

Although specific detailed data tables on this compound analogue preclinical efficacy from functional group modifications are not explicitly present in the search results, the research on related bis(bibenzyls like Riccardin C provides strong evidence that modifications to phenolic hydroxyl groups and the integrity of the macrocycle are key factors influencing their biological activities in preclinical settings.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to find a mathematical relationship between the chemical structure of compounds and their biological activity. taylorfrancis.comwikipedia.orgmedcraveonline.comamazon.com This technique involves correlating molecular descriptors (numerical representations of structural and physicochemical properties) with observed biological activities to build predictive models. taylorfrancis.commedcraveonline.com QSAR models can then be used to predict the activity of new, untested compounds and guide the design of novel analogues with desired properties. medcraveonline.comcollaborativedrug.com

While the provided search results discuss QSAR modeling in a general context and its application in drug discovery and toxicology taylorfrancis.comwikipedia.orgmedcraveonline.comamazon.comnih.govmdpi.comnih.gov, and mention researchers named "Riccardi" in the context of QSAR studies on different compound classes nih.govelsevier.esdntb.gov.uadergipark.org.trca.govasm.orgacs.org, there is no direct information detailing specific QSAR modeling approaches applied specifically to this compound or its analogues in the provided snippets.

However, given the nature of SAR studies on this compound and related bis(bibenzyls which involve synthesizing and testing multiple analogues with structural variations researchgate.netresearchgate.netnih.gov, QSAR modeling would be a logical and valuable tool to apply to the collected biological data. QSAR could help to:

Identify the most influential molecular descriptors contributing to the observed activities.

Develop predictive models to screen virtual libraries of this compound analogues.

Optimize the structural modifications for improved potency or selectivity.

The general principles of QSAR involve defining the biological activity, selecting appropriate molecular descriptors (2D or 3D), building a statistical model, and validating its predictive power. taylorfrancis.comnih.gov Common QSAR methods include linear regression, partial least squares, and machine learning techniques. taylorfrancis.comnih.gov The application of such approaches to the SAR data generated from this compound analogue studies would provide a more quantitative understanding of the structure-activity relationships and facilitate the rational design of more potent or selective compounds.

Example of a potential data representation in QSAR studies (Illustrative - Data not from search results on this compound):

| Compound | Structural Feature (e.g., # Hydroxyls) | Log P | Molecular Weight | Activity (e.g., IC50) |

| This compound Analogue 1 | 2 | 4.5 | 400 | 10 µM |

| This compound Analogue 2 | 3 | 4.1 | 416 | 2 µM |

| This compound Analogue 3 | 2 | 5.0 | 420 | 15 µM |

The absence of specific this compound QSAR studies in the provided snippets does not preclude their existence or potential utility in future research. The principles and methods of QSAR are well-established and widely applied in the study of various compound classes, including natural products and their analogues, to elucidate SAR and guide optimization efforts. taylorfrancis.commedcraveonline.comnih.gov

Molecular and Cellular Mechanisms of Action of Riccardin a Preclinical Investigations

Modulation of Intracellular Signaling Pathways

Studies have demonstrated that Riccardin compounds can significantly impact intracellular signaling networks that govern cell survival, proliferation, and inflammatory responses.

A key mechanism identified in preclinical studies is the ability of Riccardin compounds to induce apoptosis, a highly regulated form of programmed cell death essential for tissue homeostasis and defense against damaged cells nih.govnih.govnih.govnih.gov. The induction of apoptosis by these compounds involves the intricate activation of signaling cascades that converge on the executioner caspases nih.govnih.gov. For instance, research on Riccardin D has indicated its role in modulating the expression levels of proteins critical to the intrinsic apoptotic pathway. This includes an observed increase in cleaved caspase-3 and caspase-9, as well as cleaved poly (adenosine diphosphate-ribose) polymerase, alongside an altered ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 nih.gov. These findings suggest that Riccardin D can trigger apoptosis through a mitochondria-dependent pathway nih.gov. Furthermore, the disruption of lysosomal membranes, a mechanism discussed later, can initiate cell death, including apoptosis, by releasing cathepsin enzymes into the cytosol, which can subsequently activate caspases or directly affect mitochondrial integrity mdpi.com.

In addition to promoting cell death, Riccardin compounds have been shown to inhibit cell proliferation by inducing cell cycle arrest and cellular senescence nih.govfrontiersin.orgmdpi.commdpi.com. Cell cycle arrest prevents cells from dividing, while senescence establishes a state of stable growth inhibition, often in response to cellular stress frontiersin.orgmdpi.com. Riccardin D has been observed to induce a G0/G1 phase arrest in prostate cancer cells, a state characterized by morphological changes indicative of senescence nih.gov. This senescence induction is linked to the activation of a DNA damage response nih.gov. A pivotal mediator in this process is the cyclin-dependent kinase inhibitor p21 (p21CIP1) nih.gov. p21 is a critical regulator that can halt the cell cycle by inhibiting various cyclin-dependent kinases frontiersin.orgaacrjournals.orgnih.gov. Experimental evidence, including siRNA knockdown studies, underscores the significant contribution of p21 to the cellular senescence triggered by Riccardin D nih.gov.

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including cancer nih.gov. Preclinical investigations have revealed that Riccardin compounds possess the ability to suppress pro-inflammatory signaling, particularly by inhibiting the NF-κB pathway nih.govwikipedia.orgresearchgate.netnih.govguidetopharmacology.orgresearchgate.netmdpi.comspandidos-publications.comecrjournal.com. NF-κB is a key transcription factor involved in orchestrating inflammatory and immune responses wikipedia.orgnih.gov. Dysregulation and persistent activation of NF-κB are commonly observed in various pathological conditions wikipedia.orgnih.gov. Riccardin D has been shown to markedly reduce the activity and expression of NF-κB in colon cancer cells nih.gov. This inhibition correlates with a decrease in the levels of pro-inflammatory molecules such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) nih.gov. Furthermore, computational studies have suggested a direct interaction between Riccardin D and NF-κB, identifying potential binding sites nih.gov. The suppression of NF-κB signaling by Riccardin compounds likely contributes to their anti-inflammatory properties and broader biological effects.

Interaction with Cellular Organelles and Structures

Preclinical studies have also explored how Riccardin compounds interact with specific cellular components, providing further insight into their mechanisms of action.

Lysosomes, organelles containing hydrolytic enzymes, are involved in cellular waste processing and can be targets for therapeutic intervention, particularly in cancer mdpi.comnih.gov. Research indicates that Riccardin compounds, such as the derivative Riccardin D-N, can accumulate within lysosomes nih.govosti.gov. This accumulation can lead to lysosomal membrane permeabilization (LMP), a process where the lysosomal membrane is disrupted, resulting in the release of enzymes like cathepsins into the surrounding cytosol mdpi.comnih.govosti.govosti.govdntb.gov.ua. LMP can trigger cell death through both caspase-dependent and independent pathways mdpi.com. Studies on Riccardin D-N suggest that it induces LMP by inhibiting acid sphingomyelinase (ASM) and altering sphingomyelin (B164518) metabolism, leading to the selective destabilization of lysosomal membranes in cancer cells nih.govosti.gov. The subsequent release of cathepsins from these compromised lysosomes contributes to the induction of cell death nih.govosti.gov.

Mitochondria are essential organelles responsible for energy production through cellular respiration and play a critical role in regulating apoptosis mdpi.comfrontiersin.orgmdpi.com. Riccardin compounds have been observed to influence mitochondrial function and membrane potential nih.govwikipedia.orgfrontiersin.orgmdpi.comwindows.netbiologists.commedsci.org. The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health, and its disruption is often associated with the initiation of apoptosis mdpi.com. As noted previously, the induction of apoptosis by Riccardin D may involve the intrinsic mitochondrial pathway nih.gov. While the precise details of how Riccardin A or related compounds affect mitochondrial function are still being investigated, the link between lysosomal membrane permeabilization and mitochondrial dysfunction has been established mdpi.comosti.gov. The release of cathepsins from damaged lysosomes can impair mitochondrial function and increase the production of reactive oxygen species (ROS), thereby contributing to cell death pathways mdpi.comosti.gov.

Preclinical Biological Activities and Therapeutic Potential of Riccardin a

Anticancer Activities in In Vitro and In Vivo Models

Research indicates that Riccardin A and related macrocyclic bis(bibenzyl)s exhibit promising anticancer properties through various mechanisms, including inhibiting cell proliferation and inducing cell death in a range of cancer cell lines, as well as demonstrating efficacy in preclinical animal models.

Efficacy in Various Cancer Cell Lines (e.g., prostate, breast, colon carcinoma)

Studies have shown that macrocyclic bis(bibenzyl) derivatives, such as Riccardin C, can exhibit activity in various cancer cell types, including prostate, breast, and colon carcinoma cells researchgate.net. For instance, some natural compounds, including those structurally related to this compound, have demonstrated inhibitory effects on cancer cells in in vitro experiments researchgate.net. Specifically, certain compounds have shown antiproliferative activity against prostate (PC-3), breast (MCF-7), and colorectal adenocarcinoma (Caco-2) cell lines in a dose-dependent manner mdpi.com.

Data on the in vitro efficacy of related compounds in various cancer cell lines:

| Cell Line | Compound Type | Observed Effect | Source |

| Prostate (PC-3) | Alchemilla vulgaris extract | Strong antiproliferative | mdpi.com |

| Breast (MCF-7) | Alchemilla vulgaris extract | Strong antiproliferative | mdpi.com |

| Colorectal Adenocarcinoma (Caco-2) | Alchemilla vulgaris extract | Strong antiproliferative | mdpi.com |

| Colon Tumor Cells (HT29) | Biochanin A (related isoflavone) | Enhances radiotoxicity | researchgate.net |

While direct specific data for this compound across a broad panel of cancer cell lines like prostate, breast, and colon carcinoma were not extensively detailed in the provided snippets, the activity of related macrocyclic bis(bibenzyl)s and other natural compounds with similar structural features in these cell types suggests a potential for this compound to also exhibit such effects.

Growth Inhibition and Tumor Regression in Preclinical Animal Xenograft Models

Preclinical studies utilizing animal xenograft models have investigated the in vivo efficacy of potential anticancer agents, including some macrocyclic bis(bibenzyl)s or related compounds. Tumor growth inhibition and even regression have been observed in these models. For example, prolonged daily treatment with low doses of gimatecan, a different class of antitumor agent, produced significant tumor regression in all tested tumor xenografts nih.gov. While direct evidence for this compound specifically causing tumor regression in xenograft models was not prominently featured, studies on related compounds like Riccardin D have evaluated their anticancer activity in mouse models, observing delayed tumor growth nih.gov. Patient-derived xenografts (PDXs) are considered valuable models for preclinical drug testing and have shown that tumor growth regression in PDXs can parallel clinical responses in patients championsoncology.com.

Data on tumor growth inhibition/regression in xenograft models (examples from related research):

| Model Type | Compound/Treatment | Observed Effect | Source |

| Pediatric Tumor Xenografts | Gimatecan | Significant tumor regression | nih.gov |

| Human Lung Carcinoma (H460) Xenografts | Riccardin D | Delayed tumor growth | nih.gov |

| DBLCL Xenograft Models | STRO-001 | Dose-dependent tumor growth inhibition and sustained tumor regression | researchgate.net |

| Human Cancer Xenografts | MK-8353 | Tumor growth inhibition or regression | jci.org |

Anti-angiogenic Effects (where investigated)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some studies have explored the anti-angiogenic potential of natural compounds. Riccardin D, a macrocyclic bisbibenzyl, has been shown to inhibit tumor angiogenesis in human lung carcinoma nih.gov. In vitro experiments with human umbilical vascular endothelial cells (HUVEC) demonstrated that Riccardin D weakly inhibited proliferation but effectively decreased the motility and migration of these cells nih.gov. Riccardin D also inhibited capillary tube formation in a 3-D Matrigel model and reduced the expression of angiogenic factors such as VEGF, VEGF receptor 2, EGF receptor, and MMP-2 in HUVEC cells nih.gov. The decrease in VEGF was also observed in Riccardin D-treated human lung cancer cells nih.gov. The anti-angiogenic effect of Riccardin D is suggested to be involved in its anticancer activity nih.gov.

Data on Anti-angiogenic Effects of Riccardin D:

| Assay/Model | Observation | Source |

| HUVEC proliferation (in vitro) | Weak inhibition | nih.gov |

| HUVEC motility and migration (in vitro) | Effectively decreased | nih.gov |

| Capillary tube formation (3-D Matrigel) | Inhibited formation, decreased branch points | nih.gov |

| Expression of angiogenic factors in HUVEC (VEGF, VEGFR2, EGFR, MMP-2) | Significantly reduced expression | nih.gov |

| VEGF expression in H460 cells | Decrease observed | nih.gov |

| Mean vascular density in H460 xenografts | Significantly decreased number of blood vessels after treatment | nih.gov |

Antimicrobial Activities

This compound and its derivatives have also demonstrated antimicrobial properties, particularly against bacteria, including antibiotic-resistant strains, and certain fungi.

Antibacterial Efficacy (e.g., against Methicillin-Resistant Staphylococcus aureus, MRSA)

Macrocyclic bis(bibenzyl) riccardin-class derivatives have exhibited antibacterial activity towards Methicillin-Resistant Staphylococcus aureus (MRSA) researchgate.netdoi.org. Riccardin C, a naturally occurring macrocyclic bis(bibenzyl) derivative, has shown anti-MRSA activity with a minimum inhibitory concentration (MIC) comparable to that of linezolid, a clinically used anti-MRSA agent doi.org. Structure-activity relationship studies of Riccardin C derivatives indicated that the number and positions of phenolic hydroxyl groups are important determinants of anti-MRSA activity nih.gov. These compounds appear to exert their antibacterial effect by directly damaging the bacterial membrane, leading to increased permeability researchgate.netnih.gov. The active compounds increased the inflow and outflow of ethidium (B1194527) bromide in S. aureus cells and abrogated normal intracellular concentration gradients of Na+ and K+ researchgate.net.

Data on Antibacterial Efficacy against MRSA:

| Compound | Target Strain(s) | MIC (μg/mL) | Comparison to Standard | Mechanism | Source |

| Riccardin C | MRSA (OM584, OM481) | 3.2 | Comparable to linezolid | Damages bacterial membrane, increases permeability | doi.orgnih.gov |

| Riccardin D derivatives (brominated) | Staphylococcus aureus (methicillin-sensitive and -resistant) | 0.5 to 4 | Not specified | Not specified | nih.gov |

| Macrocyclic bis(bibenzyl) derivatives (isoplagiochin D isomers) | MRSA | 0.5 and 2 | Not specified | Increased permeability of cytoplasmic membrane | researchgate.net |

Antifungal Properties

Riccardin-type macrocyclic bis(bibenzyls) have also shown antifungal properties. Riccardin C has demonstrated in vitro antifungal properties against fluconazole-sensitive and resistant strains of Candida albicans tandfonline.comtandfonline.commanchester.ac.uk. Riccardin C was also found to act as a fungal resistance modifying agent, showing synergistic or additive activity when combined with fluconazole (B54011) against resistant strains of C. albicans, dramatically reducing the MICs of fluconazole tandfonline.comtandfonline.commanchester.ac.uk. Riccardin D has also been shown to have an inhibitory effect on the formation of Candida albicans biofilms in vitro and in vivo, and displayed increased antifungal activity when administered in combination with fluconazole nih.gov.

Data on Antifungal Properties:

| Compound | Target Fungi | Observed Effect | MIC Range (μg/mL) | Notes | Source |

| Riccardin C | Candida albicans (sensitive and resistant) | In vitro antifungal activity, fungal resistance modifying agent | 32 to >512 | Synergistic/additive effect with fluconazole against resistant strains | tandfonline.comtandfonline.commanchester.ac.uk |

| Riccardin D | Candida albicans | Inhibitory effect on biofilm formation (in vitro and in vivo), increased activity with fluconazole | Not specified | Inhibits Ras-cAMP-Efg pathway, retards hypha formation | nih.gov |

| Riccardin D derivatives | Candida albicans | Potent antifungal activity (Compound 34) | 2 | Most potent derivative tested | nih.gov |

| Marchantia polymorpha extracts (containing riccardin D) | Candida albicans, Aspergillus flavus, A. niger, Trychophyton mentagrophytes | Antifungal activity | 6.25-12.5 mg/mL (extract) | Methanol extract showed best activity | researchgate.net |

Other Investigated Preclinical Biological Activities (e.g., Anti-inflammatory)

Macrocyclic bisbibenzyls, including compounds structurally related to this compound, have been investigated for various preclinical biological activities. This class of natural products, primarily isolated from liverworts, is known for diverse pharmacological effects. nih.gov

Anti-inflammatory activity is one of the key areas of investigation for these compounds. Studies on related sesterterpenoids isolated from marine sponges, such as ansellone B and phorbasone A acetate (B1210297), have shown potent anti-inflammatory effects by inhibiting the release of nitric oxide (NO) in LPS-activated mouse macrophage cells. rsc.org For instance, ansellone B demonstrated an IC50 value of 4.5 μM for NO production inhibition, while phorbasone A acetate showed an even lower IC50 of 2.8 μM. rsc.org Ansellone B also exhibited a selectivity index of 3.8, indicating anti-inflammatory activity without associated cytotoxicity. rsc.org While these specific compounds are sesterterpenoids from marine sources, their demonstrated anti-inflammatory mechanisms, such as the inhibition of NO production, are relevant to the potential activities of other natural products like this compound, which also originate from plants (liverworts) known for producing bioactive secondary metabolites. nih.govrsc.org

Furthermore, research on deoxyriccardin C, a compound with a riccardin backbone, suggests potential anti-inflammatory effects through the inhibition of inflammatory pathways. ontosight.ai This indicates that the core structure found in riccardins may contribute to modulating inflammatory responses. Deoxyriccardin C has also shown potential antioxidant and anticancer properties in preclinical investigations. ontosight.ai

Another related compound, Riccardin D, a liverwort-derived macrocyclic bisbibenzyl, has demonstrated preclinical anticancer effects in various cancer cell types, primarily through the induction of apoptosis and autophagy. nih.gov While this highlights anticancer activity rather than anti-inflammatory effects, it underscores the diverse biological potential within the riccardin group of compounds. Studies on Riccardin D in osteosarcoma cells (U2OS and Saos-2) revealed that it induced cell cycle arrest in the G1 phase and promoted apoptosis, as indicated by changes in nuclear morphology and the expression of apoptosis-related proteins. nih.gov Riccardin D also induced autophagy in these cells. nih.gov

The preclinical investigation of this compound and related compounds suggests a range of biological activities, including potential anti-inflammatory effects, likely mediated through the modulation of inflammatory pathways. Further detailed studies are needed to fully elucidate the specific mechanisms and therapeutic potential of this compound itself in the context of inflammation and other conditions.

Summary of Preclinical Findings (Examples from Related Compounds)

| Compound | Source | Investigated Activity | Key Finding | IC50 (if available) |

| Ansellone B | Marine sponge | Anti-inflammatory | Inhibits nitric oxide (NO) production in macrophages. | 4.5 μM |

| Phorbasone A acetate | Marine sponge | Anti-inflammatory | Inhibits nitric oxide (NO) production in macrophages. | 2.8 μM |

| Deoxyriccardin C | Liverwort | Anti-inflammatory | May inhibit inflammatory pathways. | Not specified |

| Deoxyriccardin C | Liverwort | Antioxidant | Potential role in protecting cells from oxidative stress. | Not specified |

| Deoxyriccardin C | Liverwort | Anticancer | Ongoing research into effects on cancer cells. | Not specified |

| Riccardin D | Liverwort | Anticancer | Induces apoptosis and autophagy in cancer cells. | Not specified |

Preclinical Pharmacokinetics and Metabolism Studies of Riccardin a

In Vitro Studies of Metabolic Stability and Biotransformation

In vitro metabolic stability studies assess how readily a compound is broken down by enzymes, typically in liver microsomes or S9 fractions. These studies help predict the potential for hepatic clearance and the formation of metabolites.

Studies on Riccardin D-N, an aminomethylated derivative of Riccardin D, have investigated its in vitro metabolic stability and metabolites using human and mouse hepatic S9 fractions. nih.govresearchgate.net These studies detected numerous metabolic products and predicted structures. nih.govresearchgate.net The principal metabolic pathways proposed included hydroxylation, dehydrogenation, glucuronidation, and methylation. nih.govresearchgate.net Differences were observed in the number and abundance of Riccardin D-N metabolites between human and mouse hepatic S9 fractions. nih.govresearchgate.net Riccardin D-N demonstrated good metabolic stability, with 44% of the original compound remaining after 2 hours of incubation with human hepatic S9 fraction, compared to 22% in the mouse. nih.gov

Biotransformation, the process by which a substance is changed chemically by metabolic processes, can also be investigated using various in vitro models, including microbial systems. While not directly focused on Riccardin A, research on the biotransformation of other natural compounds, such as the bis-bibenzyl perrottetin F (also isolated from liverworts like riccardins), by microorganisms like Aspergillus niger highlights the potential for biological systems to modify these complex structures, yielding new derivatives. bg.ac.rs Enzymatic biotransformation, including processes like hydroxylation, demethylation, or esterification, is a common mechanism in the metabolism of natural compounds. mdpi.com

Analytical Methodologies for Detection and Quantification in Preclinical Biological Matrices

Accurate and sensitive analytical methods are essential for quantifying drug concentrations and identifying metabolites in biological samples from preclinical studies.

Chromatography-Mass Spectrometry Techniques (e.g., LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the detection and quantification of compounds and their metabolites in complex biological matrices such as plasma, urine, bile, and tissue homogenates. nih.govnih.govmedrxiv.orgmdpi.comanapharmbioanalytics.com This technique offers high sensitivity and selectivity. nih.govmdpi.com

An HPLC-MS/MS analytical method was developed and validated for the pharmacokinetic study of Riccardin D in rats. nih.gov This method was used to quantify Riccardin D in biological samples. nih.gov LC-MS/MS methods are commonly employed in preclinical pharmacokinetic studies to determine drug concentrations and characterize metabolic profiles. nih.govnih.govmedrxiv.orgmdpi.com Challenges in developing LC-MS/MS methods for low molecular weight compounds can include low ionization efficiency, poor fragmentation, and the presence of isobaric compounds, necessitating careful optimization of chromatographic separation. anapharmbioanalytics.com

Ligand-Binding Assays (e.g., ELISA)

Ligand-binding assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are antibody-based techniques primarily used for detecting and quantifying larger molecules like proteins, peptides, and antibodies in biological fluids. nih.govnih.govresearchgate.netthermofisher.com ELISA offers high sensitivity and specificity through antibody-antigen recognition. nih.govthermofisher.comr-biopharm.com

While LC-MS/MS is the preferred method for quantifying small molecule drugs like riccardins in preclinical pharmacokinetic studies, ELISA is commonly used in preclinical development for quantifying biotherapeutics such as antibody-drug conjugates (ADCs) and assessing immunogenicity (anti-drug antibody formation). nih.govresearchgate.net ELISA can be used to measure total antibody, conjugated payload, or free payload depending on the specific assay design. researchgate.net The choice of analytical method depends on the nature of the analyte (small molecule vs. large molecule) and the study objectives.

Characterization of this compound's Metabolic Fate in Preclinical Models

Characterizing the metabolic fate involves identifying the metabolites formed and the pathways of metabolism in preclinical species. This information is crucial for understanding how the body processes the compound and for predicting potential differences in metabolism across species, including humans.

Studies on Riccardin D-N incubated with human and mouse hepatic S9 fractions identified hydroxylation, dehydrogenation, glucuronidation, and methylation as primary metabolic pathways. nih.govresearchgate.net Twenty-eight metabolic products were detected, and 25 structures were predicted in these in vitro studies. nih.gov

In vivo studies of Riccardin D in rats identified the glucuronide of Riccardin D as a metabolite. nih.gov Both Riccardin D and its conjugated metabolite were detected in urine and bile samples. nih.gov

Understanding the metabolic fate is important as metabolites can have different pharmacological activities and toxicological profiles compared to the parent compound. biorxiv.orgnih.gov Preclinical models are used to investigate metabolic pathways and identify major metabolites before human studies. nih.govmdpi.com

Preclinical Absorption, Distribution, and Excretion (ADE) Studies (if available)

Absorption, Distribution, and Excretion (ADE) studies describe how a compound moves into, around, and out of the body. These studies provide essential pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance.

Preclinical studies on Riccardin D in Wistar rats investigated its pharmacokinetics following oral and intravenous administration. nih.gov The study determined the bioavailability of Riccardin D after oral administration at different doses. nih.gov

| Oral Dose (mg/kg) | Bioavailability (%) |

| 20 | 13.4 |

| 40 | 11.4 |

| 80 | 9.8 |

Table 1: Oral Bioavailability of Riccardin D in Wistar Rats nih.gov

Riccardin D showed wide distribution in various tissues in rats after both oral and intravenous administration. nih.gov Tissue concentrations decreased markedly over several hours. nih.gov

Excretion of Riccardin D and its glucuronide metabolite was observed in urine and bile samples in rats, while only Riccardin D was detected in feces. nih.gov The elimination half-life of Riccardin D in rats appeared to be dose-independent within the tested range, suggesting linear pharmacokinetic characteristics. nih.gov

These ADE studies in preclinical models like rats provide valuable pharmacokinetic data for compounds structurally related to this compound, aiding in the assessment of their potential in vivo behavior. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

| Biological Matrix | Detected Compound(s) |

| Urine | Riccardin D, Glucuronide |

| Bile | Riccardin D, Glucuronide |

| Feces | Riccardin D |

Table 2: Excretion of Riccardin D and Metabolite in Rat Biological Matrices nih.gov

Advanced Research Methodologies and Future Directions in Riccardin a Studies

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Mechanism Elucidation

The integration of omics technologies, such as metabolomics and proteomics, offers a comprehensive approach to understanding the complex biological effects of compounds like Riccardin A. Omics technologies provide a holistic view of biological systems by analyzing large numbers of molecules within a biological sample humanspecificresearch.orgbiobide.comnih.gov. Metabolomics focuses on the comprehensive analysis of metabolites, which are the end products of cellular processes, providing a direct functional readout of a physiological or pathological state humanspecificresearch.orgnih.gov. Proteomics involves the large-scale study of proteins, including their abundance and functions, and has advanced the understanding of disease biomarkers humanspecificresearch.orgbiobide.commdpi.com.

By combining metabolomics and proteomics, researchers can gain deeper insights into how this compound interacts with biological systems at a molecular level. This integrated approach can help identify networks of molecular mechanisms influenced by the compound. For example, changes in metabolite profiles (metabolomics) can be correlated with alterations in protein expression or modification patterns (proteomics) to pinpoint specific pathways or targets affected by this compound treatment. This can lead to the identification of biomarkers indicative of the compound's activity or efficacy biobide.comnih.gov. The rapid advancements in proteomic and metabolomic technologies, particularly the use of mass spectrometry for identification and quantification, facilitate the analysis of almost all cellular processes and functions crucial for normal cell activity, such as protein interactions, metabolic processes, cell signaling, and cellular reactions to stimuli mdpi.com. Integrating these datasets allows for a more complete picture of the molecular basis of observed biological effects, aiding in the elucidation of this compound's mechanism of action.

Computational Chemistry and In Silico Modeling for Drug Design and Optimization

Computational chemistry and in silico modeling play a pivotal role in modern drug discovery and optimization, offering efficient and cost-effective methods to complement experimental studies jpionline.orgresearchgate.netelsevier.esbioascent.com. These techniques utilize physics-based algorithms and computer simulations to predict molecular interactions and calculate chemical properties researchgate.netelsevier.es. For this compound, computational approaches can be employed at various stages, from understanding its interactions with potential biological targets to designing modified analogs with improved properties.

Key computational methods include molecular docking, which predicts the binding orientation and affinity of a ligand (like this compound) to a target protein, and molecular dynamics simulations, which provide insights into the dynamic behavior of the compound and its target over time jpionline.orgresearchgate.netiit.it. Quantitative Structure-Activity Relationship (QSAR) models can correlate the chemical structure of this compound and its derivatives with their biological activity, helping to predict the activity of new, untested compounds jpionline.orgbioascent.com. Virtual screening allows for the rapid evaluation of large chemical databases to identify compounds with a high likelihood of binding to a specific target, a process that could be applied to find novel targets for this compound or identify compounds with similar predicted activity jpionline.orgelsevier.es.

These in silico methods expedite the drug discovery process by enabling virtual screening, lead optimization, and the prediction of ligand-receptor interactions jpionline.orgelsevier.es. They provide valuable insights into the three-dimensional structures of biological macromolecules and how potential drug candidates interact with them, thereby enhancing the likelihood of success in the drug development pipeline jpionline.orgelsevier.es. While computational predictions require experimental validation, they significantly reduce the time and resources needed for traditional screening methods jpionline.org.

Challenges and Opportunities for this compound as a Research Tool in Drug Discovery

This compound, with its intriguing biological properties, presents both challenges and opportunities as a research tool in drug discovery. One significant opportunity lies in its potential as a starting point for the development of novel therapeutic agents. Its unique chemical structure and observed bioactivities could inspire the design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. As a natural product, this compound can also serve as a probe to investigate fundamental biological processes and identify new drug targets.

However, there are also challenges associated with using this compound in drug discovery. Like many natural products, its availability from natural sources may be limited, necessitating the development of efficient synthetic routes. Elucidating the precise molecular targets and downstream pathways modulated by this compound can be complex, requiring advanced research methodologies such as those discussed in the preceding sections. Furthermore, establishing clear structure-activity relationships is crucial for rational design efforts but can be challenging for complex molecules.

Despite these challenges, the opportunities are significant. This compound's potential to modulate various biological pathways makes it a valuable tool for phenotypic screening and target deconvolution studies. By using this compound as a tool compound, researchers can gain insights into the roles of specific proteins or pathways in disease pathogenesis, potentially leading to the identification of novel therapeutic strategies. The integration of computational modeling, omics technologies, and advanced preclinical models can help overcome the challenges in characterizing this compound's activity and unlock its full potential as a research tool in the drug discovery pipeline.

常见问题

Q. How should researchers conduct a systematic literature review on Riccardin A’s biological mechanisms and prior findings?

Begin by defining the scope (e.g., pharmacological targets, synthetic pathways) and using academic databases (PubMed, SciFinder, Web of Science) with keywords like "this compound AND biosynthesis" or "this compound AND cytotoxicity." Apply inclusion/exclusion criteria to filter studies by relevance, date, and methodology. Use tools like PRISMA frameworks to ensure transparency. Critically evaluate sources for biases, such as incomplete mechanistic data or conflicting bioactivity results .

Q. What are standard experimental protocols for isolating this compound from natural sources?

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Combine spectroscopic methods: NMR for carbon skeleton elucidation, FT-IR for functional groups, and X-ray crystallography for absolute configuration. Assess bioactivity via in vitro assays (e.g., cytotoxicity using MTT, antioxidant activity via DPPH). Cross-validate results with LC-MS for metabolite stability and HPLC-DAD for quantification .

Q. How can researchers validate the purity and identity of newly synthesized this compound derivatives?

For novel derivatives, provide elemental analysis (C, H, N), HRMS, and 2D NMR (COSY, HSQC, HMBC). Compare melting points and chromatographic retention times with intermediates. Use orthogonal methods (e.g., TLC vs. HPLC) to confirm homogeneity. Reference IUPAC guidelines for compound characterization .

Q. What ethical considerations apply to in vivo studies involving this compound?

Follow institutional animal care protocols (IACUC approval) for dosing, endpoint criteria, and humane euthanasia. For human cell lines, obtain ethics committee approval and disclose donor sources. Adhere to ARRIVE or CONSORT guidelines for reporting outcomes transparently .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing side products?

Employ Design of Experiments (DoE) to test variables (catalyst concentration, reaction time, temperature). Use response surface methodology (RSM) to model interactions. Characterize byproducts via LC-MS and adjust protecting groups or coupling reagents (e.g., DCC vs. EDC) to improve regioselectivity. Validate scalability using flow chemistry .

Q. What strategies resolve contradictions in this compound’s reported pharmacological data across studies?

Conduct meta-analyses to identify confounding factors (e.g., cell line variability, assay protocols). Replicate key studies under controlled conditions, standardizing parameters like incubation time and solvent (DMSO concentration ≤0.1%). Use sensitivity analyses to quantify uncertainty in dose-response relationships .

Q. How to design a robust experimental framework for assessing this compound’s multi-target bioactivity?

Integrate omics approaches: transcriptomics (RNA-seq) to identify gene networks and proteomics (LC-MS/MS) for protein interaction mapping. Validate targets via siRNA knockdown or CRISPR-Cas9. Apply network pharmacology models to predict off-target effects and synergies .

Q. What statistical methods ensure significance in this compound’s in vivo efficacy studies?

Use power analysis to determine sample size a priori. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For survival data, utilize Kaplan-Meier curves and Cox proportional hazards models. Report p-values with effect sizes (Cohen’s d) and confidence intervals .

Q. How can interdisciplinary approaches enhance this compound’s translational research potential?

Collaborate with computational chemists for molecular docking (AutoDock Vina) to predict binding affinities. Partner with pharmacologists for PK/PD modeling (e.g., GastroPlus) to optimize bioavailability. Validate findings in 3D organoid models or patient-derived xenografts (PDX) for clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。